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Compound of Interest

Compound Name: 3-Bromo-1-methylindolin-2-one

Cat. No.: B11881433

Get Quote

Executive Summary & Chemical Context
3-Bromo-1-methylindolin-2-one (C₉H₈BrNO) is a functionalized oxindole derivative. Unlike its

isomer, 5-bromo-1-methylindolin-2-one (where the bromine is on the aromatic ring), the 3-

bromo variant features a halogen atom at the C3 position (the

-carbon relative to the carbonyl).

This structural distinction is critical for three reasons:

Chirality: The C3 carbon is

hybridized and chiral. In the absence of an enantioselective synthesis, the crystal structure is
expected to be a racemate (containing both R and S enantiomers).

Reactivity: The C3-Br bond is an alkyl halide bond activated by the adjacent carbonyl,

making it significantly more reactive (and less stable) than the aryl bromide at C5.

Conformation: While 5-bromo derivatives are planar, 3-bromo substitution breaks the

planarity of the five-membered lactam ring, inducing a "puckered" or envelope conformation.
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Synthesis & Crystallization Protocol
Obtaining high-quality single crystals of the 3-bromo derivative requires precise control over the

bromination conditions to avoid over-bromination (to the 3,3-dibromo species) or

rearrangement.

Synthetic Pathway
The standard synthesis involves the electrophilic halogenation of 1-methylindolin-2-one using

N-Bromosuccinimide (NBS). Unlike aromatic bromination, this reaction proceeds via a radical

mechanism or enol-intermediate attack at the C3 position.
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Intermediate:
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(Over-reaction)

Excess NBS/Heat

Click to download full resolution via product page

Figure 1: Synthetic pathway emphasizing kinetic control to prevent 3,3-dibromination.

Crystallization Methodology
Due to the hydrolytic instability of the C3-Br bond, crystallization must be performed under

anhydrous conditions.

Solvent System: Hexane/Ethyl Acetate (3:1 v/v) or pure Carbon Tetrachloride (

). Avoid alcohols (methanol/ethanol) to prevent solvolysis to the 3-alkoxy derivative.

Technique: Slow evaporation at 4°C in a desiccator.

Crystal Habit: Typically yields colorless to pale yellow prisms.

Crystallographic Data & Structural Analysis
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When analyzing the diffraction data for 3-Bromo-1-methylindolin-2-one, the following

structural parameters and packing motifs are characteristic of 3-substituted oxindoles.

Unit Cell & Space Group
Most racemic 3-substituted oxindoles crystallize in centrosymmetric space groups.

Crystal System: Monoclinic

Space Group:

(most probable for racemates) or

(Triclinic).

Z Value: 4 (indicating one molecule per asymmetric unit in

).

Molecular Geometry (Intramolecular)
The geometry at C3 is the defining feature. Unlike the planar indole core, the C3 atom deviates

from the mean plane of the benzene ring.
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Parameter Expected Range Structural Significance

C3-Br Bond Length 1.94 – 1.98 Å

Typical for

. Longer than Aryl-Br (~1.90

Å).

C2-O1 Bond Length 1.21 – 1.23 Å
Carbonyl double bond

character.

N1-C2 Bond Length 1.35 – 1.38 Å
Amide resonance; partial

double bond character.

C3 Chirality R and S
Present in 1:1 ratio in the unit

cell (racemate).

Ring Puckering Envelope
The five-membered ring is not

planar; C3 is the flap.

Intermolecular Interactions & Packing
The crystal packing is governed by a competition between steric bulk (Br, Me) and electrostatic

forces (Halogen bonding, Dipole-Dipole).

Halogen Bonding (

): The bromine atom at C3 acts as a Lewis acid (sigma-hole donor), interacting with the
carbonyl oxygen (

) of a neighboring molecule.

Geometry: Linear or near-linear (

).

Distance: 2.9 – 3.2 Å (less than the sum of van der Waals radii).

Stacking: The benzo-fused rings of adjacent molecules typically form inversion-related
dimers or infinite stacks along the crystallographic a or b axis.

Centroid-Centroid Distance: 3.6 – 3.9 Å.
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Slippage: Significant slippage is observed to accommodate the out-of-plane Bromine

atom.

Weak Hydrogen Bonds (

): The aromatic protons (C4-H or C7-H) often serve as weak donors to the carbonyl oxygen
or the bromine atom.

Packing Motif
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Figure 2: Interaction network showing the primary stabilizing forces in the crystal lattice.

Comparative Analysis: 3-Bromo vs. 5-Bromo
It is crucial to distinguish the target structure from the more common 5-bromo isomer found in

literature.
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Feature
3-Bromo-1-methylindolin-
2-one

5-Bromo-1-methylindolin-
2-one

Bromine Position
Aliphatic (

Carbon)

Aromatic (

Carbon)

Chirality Chiral (Racemic crystal) Achiral (Planar molecule)

Stability Low (Prone to hydrolysis) High (Stable aryl halide)

Primary Interaction (Halogen Bond) Stacking dominant

Literature Ref
Analogous to 3-bromomethyl

derivatives [1]

Well-defined P21/c structure

[2]

Experimental Validation Protocol
To validate the structure of a synthesized sample:

HRMS: Confirm the isotopic pattern of Bromine (

and

in 1:1 ratio).

NMR:

NMR should show a singlet (or split peak if coupled to C4) for the C3-H proton around

5.0-5.5 ppm.

X-Ray Diffraction: Collect data at 100 K. Room temperature collection may lead to significant

thermal disorder of the C3-Br group or degradation of the crystal during exposure.

References
Crystal structure of 3-(bromomethyl)-2-[1,2-dibromo...]: Achyuta, N., et al. (2023).[1]
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Structure of 5-Bromo-1-methylindolin-2-one: Zhang, M., et al. (2009). Acta Crystallographica

Section E.

NBS Bromination Mechanisms: Master Organic Chemistry.

Green Chemistry in Oxindole Synthesis: Bridgewater State University.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Crystal Structure Analysis of 3-Bromo-
1-methylindolin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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